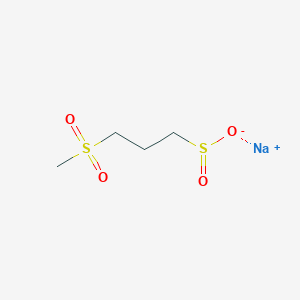
sodium 3-methanesulfonylpropane-1-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium sulfinates, including sodium;3-methylsulfonylpropane-1-sulfinate, involves several methods. One common approach is the reaction of sulfinic acids with sodium hydroxide. This reaction typically occurs under mild conditions and results in the formation of sodium sulfinates .
Industrial Production Methods: Industrial production of sodium sulfinates often involves large-scale reactions using sulfinic acids and sodium hydroxide. The process is optimized for high yield and purity, ensuring that the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: sodium 3-methanesulfonylpropane-1-sulfinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfides.
Substitution: Sodium sulfinates can participate in substitution reactions, forming new organosulfur compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the desired product, but common reagents include alkyl halides and aryl halides.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various organosulfur compounds, including sulfonamides and sulfones.
Scientific Research Applications
Chemistry: sodium 3-methanesulfonylpropane-1-sulfinate is used as a building block in the synthesis of complex organosulfur compounds. It is particularly valuable in the formation of sulfonamides, sulfones, and other sulfur-containing compounds .
Biology and Medicine: In biological and medical research, this compound is explored for its potential therapeutic applications. It has been studied for its role in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Industrially, sodium sulfinates are used in the production of dyes, agrochemicals, and other specialty chemicals. Their versatility and reactivity make them valuable in various industrial processes.
Mechanism of Action
The mechanism of action of sodium;3-methylsulfonylpropane-1-sulfinate involves its ability to participate in various chemical reactions. Its molecular targets and pathways depend on the specific application. For instance, in drug development, it may interact with biological targets to exert therapeutic effects. The exact pathways and molecular targets can vary widely based on the specific use case .
Comparison with Similar Compounds
- Sodium methanesulfinate
- Sodium ethanesulfinate
- Sodium benzenesulfinate
Comparison: sodium 3-methanesulfonylpropane-1-sulfinate is unique due to its specific structural properties, which make it particularly suitable for certain applications. Compared to other sodium sulfinates, it offers distinct reactivity and stability, making it a preferred choice in specific synthetic and industrial processes .
Properties
IUPAC Name |
sodium;3-methylsulfonylpropane-1-sulfinate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O4S2.Na/c1-10(7,8)4-2-3-9(5)6;/h2-4H2,1H3,(H,5,6);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFLIZUBZFWVIOS-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCCS(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NaO4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














